

(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride CAS number lookup

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Compound of Interest

Compound Name: (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride

Cat. No.: B147239

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Technical Guide: (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride

CAS Number: 1159599-89-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride**, a key building block in medicinal chemistry. This document outlines its chemical properties, a representative synthetic protocol, and its applications in drug discovery, with a focus on providing practical information for researchers in the field.

Chemical and Physical Properties

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is a stable, off-white to beige solid at room temperature.[1] The tetrahydropyran (THP) moiety is a common scaffold in medicinal chemistry, often used as a bioisosteric replacement for cyclohexane. The inclusion of the oxygen atom in the ring can lower lipophilicity and introduce a hydrogen bond acceptor, potentially improving the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

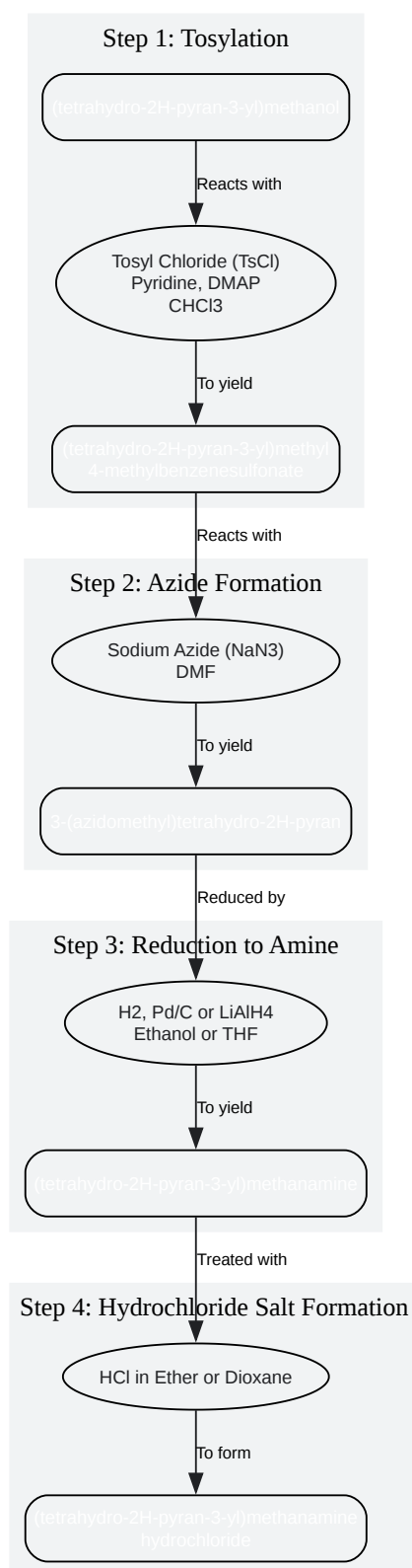
Table 1: Quantitative Data for **(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride**

Property	Value	Source
CAS Number	1159599-89-9	[2]
Molecular Formula	C ₆ H ₁₄ ClNO	[3]
Molecular Weight	151.63 g/mol	[2]
Appearance	Off-white to beige solid	[1]
Purity	≥98% (by NMR)	[1]
Storage Conditions	0-8°C	[1]

Representative Synthesis Protocol

A detailed, peer-reviewed synthesis protocol for **(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride** (CAS 1159599-89-9) is not readily available in the public domain. However, based on general organic synthesis principles and related procedures found in patent literature, a plausible multi-step synthesis can be proposed starting from (tetrahydro-2H-pyran-3-yl)methanol. This provides a practical workflow for researchers requiring this intermediate.

Experimental Workflow for the Synthesis of **(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride**



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Caption: A representative multi-step synthesis of **(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride**.

Detailed Methodology:

- Step 1: Tosylation of (tetrahydro-2H-pyran-3-yl)methanol
 - To a stirred solution of (tetrahydro-2H-pyran-3-yl)methanol and a catalytic amount of 4-dimethylaminopyridine (DMAP) in chloroform (CHCl_3) and pyridine, tosyl chloride (TsCl) is added portion-wise at 0°C .
 - The reaction mixture is stirred for several hours at room temperature and monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction is quenched with water, and the organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
 - The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate, which can be used in the next step without further purification.
- Step 2: Formation of 3-(azidomethyl)tetrahydro-2H-pyran
 - The tosylated intermediate is dissolved in dimethylformamide (DMF), and sodium azide (NaN_3) is added.
 - The mixture is heated to $60\text{--}80^\circ\text{C}$ and stirred overnight.
 - After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.
 - The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the azide intermediate.
- Step 3: Reduction of the Azide to the Primary Amine
 - The 3-(azidomethyl)tetrahydro-2H-pyran is dissolved in a suitable solvent such as ethanol or tetrahydrofuran (THF).

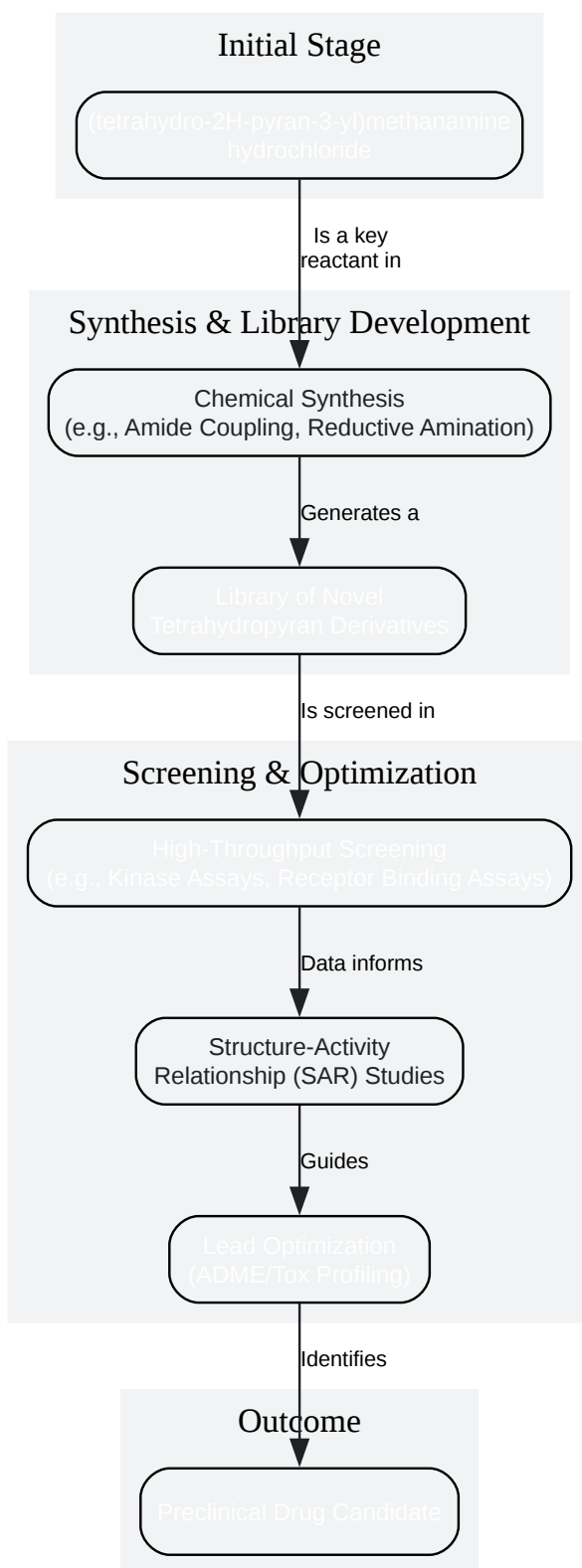
- The reduction can be carried out either by catalytic hydrogenation (e.g., using 10% Palladium on carbon under a hydrogen atmosphere) or by using a reducing agent like lithium aluminum hydride (LiAlH_4) in THF.
- The reaction is monitored by TLC until the starting material is consumed.
- The catalyst is filtered off (in the case of Pd/C), and the solvent is removed under reduced pressure to yield the free base, (tetrahydro-2H-pyran-3-yl)methanamine.
- Step 4: Formation of the Hydrochloride Salt
 - The crude amine is dissolved in a minimal amount of a suitable solvent like diethyl ether or methanol.
 - A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) is added dropwise with stirring.
 - The resulting precipitate, **(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride**, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Application in Drug Discovery and Development

While specific biological activity data for **(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride** as a standalone compound is not extensively documented in peer-reviewed literature, its significance lies in its utility as a structural motif and intermediate in the synthesis of more complex, biologically active molecules. The tetrahydropyran ring is a key component in a variety of therapeutic agents.

The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of novel drugs targeting neurological disorders.^[1] Derivatives of tetrahydropyran have been investigated for their potential as inhibitors of various enzymes and their interaction with transporters for monoamine signaling molecules, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Logical Relationship in Drug Discovery Workflow



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Caption: Role of **(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride** as a building block in a typical drug discovery workflow.

This workflow illustrates how a seemingly simple chemical intermediate can be crucial in the early stages of drug discovery, leading to the generation of diverse chemical libraries for screening against various biological targets. The physicochemical properties imparted by the tetrahydropyran moiety can be advantageous in developing drug candidates with favorable pharmacokinetic profiles. For instance, tetrahydropyran-containing compounds have been explored as inhibitors of the TGF- β type I receptor (ALK5), which is implicated in fibrosis and cancer.

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